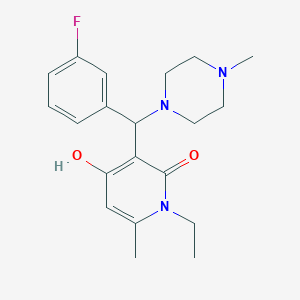

![molecular formula C10H8FNO2 B2923660 [5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol CAS No. 1538665-60-9](/img/structure/B2923660.png)

[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

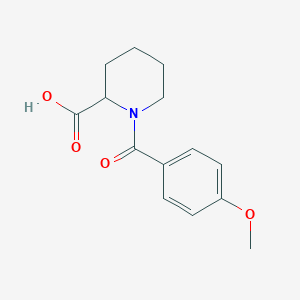

“[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol” is a chemical compound with the CAS Number: 844818-52-6 . It has a molecular weight of 193.18 .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H8FNO2 .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 193.17 . It has a predicted boiling point of 336.9±52.0 °C and a predicted density of 1.367±0.06 g/cm3 .科学的研究の応用

Catalyst- and Solvent-Free Synthesis

A study by Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of heterocyclic amides through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method emphasized the role of [5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol derivatives in facilitating novel synthetic pathways that are more environmentally friendly and cost-effective (Moreno-Fuquen et al., 2019).

Structural and Theoretical Studies

Research on ethyl 2-triazolyl-2-oxoacetate derivatives, which share a similar chemical framework with this compound, highlighted the relevance of π-hole tetrel bonding interactions. These studies provide insights into the molecular structure and interactions of oxazole derivatives, contributing to a deeper understanding of their chemical behavior and potential applications in material science and molecular engineering (Ahmed et al., 2020).

Palladium-Catalyzed C-H Halogenation

Sun et al. (2014) demonstrated the preparation of (6-Amino-2-chloro-3-fluorophenyl)methanol through palladium-catalyzed iterative C-H halogenation reactions. This study underscores the versatility of fluoroaryl oxazole derivatives in organic synthesis, showcasing their potential in creating highly selective and efficient chemical transformations (Sun et al., 2014).

Aza-Piancatelli Rearrangement

Research by Reddy et al. (2012) explored the use of furan-2-yl(phenyl)methanol derivatives, closely related to the oxazole derivatives , in aza-Piancatelli rearrangement. This process yields 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, highlighting the potential of oxazole derivatives in the synthesis of complex heterocyclic compounds (Reddy et al., 2012).

Fluorosensing of Lower Alcohols

A study on the fluorosensing of low molecular weight alcohols utilizing highly fluorescent dyes related to oxazole derivatives demonstrates the application of these compounds in the development of sensitive and selective optical sensors. This research offers a foundation for future innovations in chemical sensing and analytical methodologies (Orellana et al., 1995).

Corrosion Inhibition

Oxazole derivatives, including those related to this compound, have been evaluated for their corrosion inhibition performance on mild steel in hydrochloric acid medium. The study by Rahmani et al. (2018) suggests that these compounds can significantly reduce the corrosion rate, indicating their potential application in corrosion protection technologies (Rahmani et al., 2018).

Safety and Hazards

作用機序

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that compounds with similar structures can interact with their targets causing changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities .

特性

IUPAC Name |

[5-(4-fluorophenyl)-1,3-oxazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-8-3-1-7(2-4-8)10-9(5-13)12-6-14-10/h1-4,6,13H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJANMNZYPSJMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CO2)CO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2923578.png)

![N-tert-butyl-N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide](/img/structure/B2923583.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2923586.png)

![N-[2-(dimethylamino)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2923587.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2923592.png)

![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2923594.png)

![1-(4-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2923595.png)

![1-(2-(3-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2923599.png)